3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
Description
The compound 3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide features a fused imidazo[1,2-c]quinazoline core, a heterocyclic scaffold known for diverse pharmacological activities. Key structural elements include:
- Position 5: A sulfur-linked 2-(4-fluorophenyl)-2-oxoethyl group, introducing electronegative and lipophilic properties.
- Position 3: A ketone group, critical for hydrogen bonding and conformational stability.
Properties
IUPAC Name |
3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S2/c27-17-9-7-16(8-10-17)22(32)15-36-26-30-20-6-2-1-5-19(20)24-29-21(25(34)31(24)26)11-12-23(33)28-14-18-4-3-13-35-18/h1-10,13,21H,11-12,14-15H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJYMYNIVHEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)C4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a complex molecule with potential biological activity. Its structure suggests that it may possess various pharmacological properties, particularly in the realms of anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H15FN2O2S with a molecular weight of 390.43 g/mol . The presence of fluorine, sulfur, and nitrogen atoms in its structure indicates potential reactivity and biological interactions.
Biological Activity Overview
Research has indicated that derivatives of quinazoline and imidazoquinazoline compounds often exhibit significant biological activities. The specific activities of the compound under discussion include:
- Antitumor Activity : Compounds with similar structures have been reported to show promising antitumor effects. For instance, studies on related imidazoquinazoline derivatives have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The presence of sulfur and nitrogen moieties in the compound enhances its potential as an antimicrobial agent. Research has shown that certain quinazoline derivatives exhibit antibacterial and antifungal properties against a range of pathogens, including E. coli and S. aureus .
- Anticonvulsant Activity : Some studies suggest that similar compounds can act as anticonvulsants by modulating neurotransmitter systems or ion channels involved in neuronal excitability .
Case Studies and Research Findings
The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Gursoy & Karal (2003) | Antitumor | Demonstrated significant inhibition of cancer cell lines using quinazoline derivatives. |
| Al-Majidi & Al-Khuzaie (2015) | Antimicrobial | Identified effective antibacterial activity against E. coli and S. aureus. |
| El-Azab et al. (2013) | Anticonvulsant | Reported anticonvulsant effects in animal models using related compounds. |
| Mohamed et al. (2016) | Antitumor | Showed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. |
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : Many quinazoline derivatives inhibit specific enzymes involved in cancer cell metabolism.
- Interaction with DNA : Some compounds may intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Modulation of Ion Channels : For anticonvulsant activity, modulation of sodium or calcium channels could be a key mechanism.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide exhibit significant anticancer properties. For instance, derivatives of imidazoquinazoline have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study highlighted that modifications to the imidazoquinazoline scaffold can enhance cytotoxicity against cancer cells, suggesting that this compound may be a promising candidate for further exploration in cancer therapy .
Anti-inflammatory Properties
In silico studies have demonstrated that similar compounds can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The docking studies suggest that the compound may interact effectively with the active site of 5-LOX, indicating potential as an anti-inflammatory agent .
Case Study: Synthesis and Characterization
The synthesis of this compound was achieved through a multi-step process involving commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirmed its structure. The synthesized compound was then subjected to biological assays to evaluate its potency against specific targets .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | Result |
|---|---|---|
| Anticancer | Various Cancer Lines | Significant cytotoxicity observed |
| Anti-inflammatory | 5-Lipoxygenase | Potential inhibitor based on docking studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-c]quinazoline Derivatives
Compound from :
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Structural Differences: Position 5: Replaces the 4-fluorophenyl group with a 3,4-dimethoxyphenethylamino moiety, increasing bulk and electron-donating capacity. Position 2: Substitutes thiophen-2-ylmethyl with 2-furylmethyl, altering aromatic interactions.
- Implications : The dimethoxy group may enhance blood-brain barrier penetration, while the furan ring reduces sulfur content compared to thiophene .
Compound from :
N-cyclohexyl-N-methyl-2-[[3-oxidanylidene-2-[3-oxidanylidene-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]ethanamide
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Structural Differences :
- Core : Replaces imidazo[1,2-c]quinazoline with a thiazolo-triazole system.
- Substituents : Uses 4-chlorophenyl and benzothiazole groups, increasing halogen content and rigidity.
- Implications : The chlorophenyl group may enhance cytotoxicity, as seen in sulfamethoxazole derivatives (), while the thiazole-triazole core improves metabolic stability .
Compound from :
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide
- Structural Differences: Core: Thiazolidinone ring instead of imidazo[1,2-c]quinazoline. Substituents: Retains thiophen-2-yl but lacks the fluorophenyl group.
- Implications: Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, suggesting functional versatility compared to the target compound .
Bioactivity and Structural Clustering ()
Hierarchical clustering of 37 compounds () revealed that structural similarity strongly correlates with bioactivity profiles. For example:
- Imidazo[1,2-c]quinazoline derivatives cluster with kinase inhibitors due to their planar aromatic cores.
- Sulfanyl-propanamides group with antimicrobial agents, likely due to sulfur’s role in disrupting bacterial membranes.
This suggests the target compound’s activity may align with its structural analogs, depending on substituent modifications .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Fluorine (target compound) vs. chlorine () alters electronegativity and binding specificity. Fluorine’s smaller size may improve target selectivity .
- Core Flexibility: Imidazo[1,2-c]quinazoline (rigid) vs. thiazolidinone (flexible) impacts conformational adaptability and receptor binding .
- Safety Considerations : highlights the use of "read-across" strategies for toxicity prediction, applicable to the target compound given its structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
